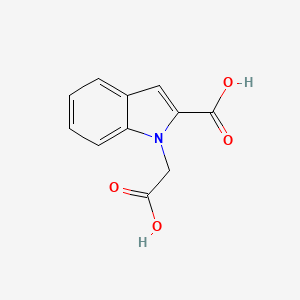

1-(Carboxymethyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(carboxymethyl)indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-10(14)6-12-8-4-2-1-3-7(8)5-9(12)11(15)16/h1-5H,6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFBBTYFQVXXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the alkylation of indole with a carboxymethylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the carboxymethylating agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole. The process includes protection and deprotection steps to ensure selective functionalization of the indole ring. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Functional Group Reactions

The compound’s dual carboxylic acid groups and indole core enable diverse reactivity:

Carboxylic Acid Group Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Alcohols (e.g., ethanol), acid catalyst | Formation of esters (e.g., ethyl esters) |

| Amidation | Amines, coupling agents (e.g., EDC) | Amide derivatives |

| Decarboxylation | High temperature, catalytic conditions | Loss of CO₂, formation of indole derivatives |

Indole Core Reactions

-

Electrophilic Substitution : Despite electron-withdrawing carboxylic acid groups, bromination at specific positions (e.g., C6) is feasible under controlled conditions .

-

Ring Functionalization : Introduction of substituents (e.g., halogens, long-chain branches) to modulate biological activity, as observed in HIV integrase inhibitors .

Mechanistic Insights

The compound’s structure influences its reactivity and applications:

-

Metal Chelation : The carboxylic acid groups and indole core enable chelation of Mg²⁺ ions in biological targets (e.g., HIV-1 integrase), enhancing inhibitory activity .

-

Hydrophobic Interactions : Substituents on the indole core (e.g., long branches at C3) interact with hydrophobic cavities in enzymes, improving binding affinity .

Key Reaction Data

This compound’s reactivity underscores its utility in drug discovery, particularly in targeting inflammatory and viral pathways through tailored structural modifications.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1-(carboxymethyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. These compounds exhibit significant inhibitory effects on the strand transfer activity of integrase, which is crucial for viral replication. For instance, modifications at specific positions on the indole core have led to derivatives with IC50 values as low as 0.13 μM, indicating strong antiviral activity .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 3 | 0.13 | Inhibits integrase strand transfer |

| Compound 4 | 12.41 | Binds to Mg²⁺ ions in integrase |

| Compound 17a | 3.11 | π-stacking interaction with viral DNA |

Antioxidant Properties

Indole derivatives are also recognized for their antioxidant capabilities. A series of novel indole-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant potential, demonstrating that structural modifications can enhance their efficacy in scavenging free radicals . The presence of carboxylic acid groups is believed to play a significant role in this activity.

Table 2: Antioxidant Activity of Indole Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| N-substituted derivative 3a | 85% at 50 μM | 25 |

| N-substituted derivative 3b | 90% at 50 μM | 20 |

Biological Interaction Studies

Research has focused on the interactions between this compound and various biological targets, including enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate binding affinities and mechanisms of action. These studies are vital for understanding the therapeutic potential of this compound in treating diseases associated with enzyme dysregulation .

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-1H-indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity. The indole ring structure allows for π-π interactions and hydrogen bonding, which are essential for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(carboxymethyl)-1H-indole-2-carboxylic acid with other indole-2-carboxylic acid derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Substituent Effects on Physicochemical Properties

Key Observations :

- Polarity : The dual carboxylic acid groups in This compound enhance its polarity compared to alkyl-substituted analogs (e.g., 1-methyl or 1-benzyl derivatives), making it more soluble in aqueous or polar organic solvents .

- Thermal Stability : Methyl or benzyl substituents (e.g., 1-methyl-1H-indole-2-carboxylic acid ) increase melting points due to improved crystal packing .

Key Observations :

- Ester Hydrolysis : A common strategy for generating carboxylic acid derivatives. The carboxymethyl analog requires careful pH control to avoid decarboxylation .

- Coupling Reactions: Bulky substituents (e.g., phenoxypropyl) necessitate coupling agents like HATU for efficient amide/ester bond formation .

Commercial and Industrial Relevance

- Cost : This compound is priced at ~€412/100 mg, while simpler analogs (e.g., 1-methyl derivatives) cost ~$1473.14/2.5 g, reflecting higher synthesis complexity for the former .

- Scalability : Alkyl-substituted derivatives (e.g., 1-cyclopropylmethyl) are more amenable to large-scale production due to straightforward alkylation protocols .

Biological Activity

1-(Carboxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, particularly its potential applications in medicinal chemistry and its mechanisms of action.

This compound features two carboxyl groups, which enhance its solubility and reactivity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including HIV-1 integrase, which is crucial for viral replication. It chelates magnesium ions within the enzyme's active site, disrupting its function .

- Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory effects on HIV replication by targeting integrase .

Biological Activity Data

The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of the target activity) for various derivatives related to this compound:

| Compound Name | Target | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 | |

| Indole-2-carboxylic acid (parent compound) | HIV-1 Integrase | 12.41 |

Study on Antiviral Activity

A recent study demonstrated that indole derivatives, including this compound, effectively inhibited the strand transfer activity of HIV-1 integrase. The binding conformation analysis revealed that the indole core and carboxyl groups chelated magnesium ions essential for integrase function, leading to a significant reduction in viral replication .

Structure-Activity Relationship (SAR)

Further structural optimizations have been conducted to enhance the activity of indole derivatives against HIV-1 integrase. Modifications at the C3 and C6 positions of the indole core improved binding affinity and inhibitory potency. For instance, the introduction of halogenated benzene rings at these positions significantly increased the activity, with some derivatives achieving IC50 values as low as 0.13 μM .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.